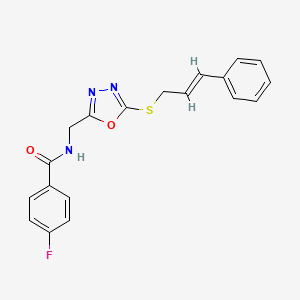

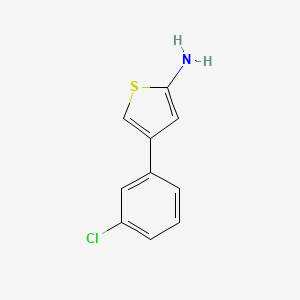

2-Amino-4-(3-chlorophenyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

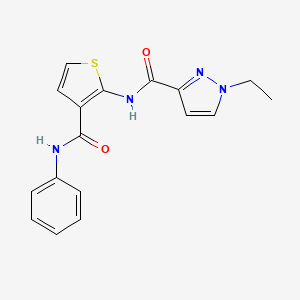

2-Amino-4-(3-chlorophenyl)thiophene is a chemical compound with the CAS Number: 1392042-82-8 and a molecular weight of 209.7 . It has a linear formula of C10H8ClNS .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other significant synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H8ClNS . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : 2-Amino-4-(3-chlorophenyl)thiophene and its derivatives are typically synthesized using the Gewald reaction, which involves condensation and reaction with various compounds like ethyl cyanoacetate, p-chloro acetophenone, and sulfur. This process leads to the formation of Schiff bases and other derivatives with distinct properties (Arora et al., 2013).

Structural and Spectral Characterization : The synthesized compounds are characterized using techniques like IR (Infrared), NMR (Nuclear Magnetic Resonance), and mass spectral data. These techniques help in understanding the molecular structure and properties of the compounds (Bhattacharjee et al., 2011).

Biological and Pharmacological Activities

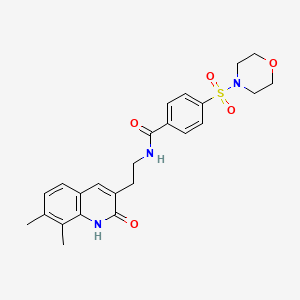

Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial activities. These activities are typically evaluated against various microorganisms to assess their potential as antimicrobial agents (Prasad et al., 2017).

Allosteric Modulators of Receptors : Certain derivatives have been identified as allosteric modulators at receptors like the adenosine A1 receptor. The modification of the thiophene scaffold in these derivatives influences their allosteric enhancer activity, which is crucial for certain pharmacological applications (Romagnoli et al., 2015).

Chemical and Material Science Applications

- Synthetic Applications : this compound serves as a precursor or an intermediate in the synthesis of more complex chemical structures. Its derivatization can lead to various functionalized compounds, important in material science and organic synthesis (Zhang et al., 2014).

Toxicological Assessments

- Genotoxic and Carcinogenic Potential : Studies have been conducted to assess the genotoxic and carcinogenic potentials of derivatives of thiophene, including those related to this compound. These assessments are crucial for understanding the safety profile of these compounds in various applications (Lepailleur et al., 2014).

Safety and Hazards

Orientations Futures

Thiophene-based analogs, including 2-Amino-4-(3-chlorophenyl)thiophene, have attracted interest from scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological activities further and developing new synthetic methods for these compounds.

Mécanisme D'action

Target of Action

Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the chlorophenyl group could also influence the compound’s activity and target affinity.

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .

Result of Action

Based on the biological activities of similar compounds, it could potentially lead to changes in cell growth, inflammation, or microbial activity .

Analyse Biochimique

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the thiophene derivative.

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

4-(3-chlorophenyl)thiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBENWBHIGQOKEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2975055.png)

![2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide](/img/structure/B2975056.png)

![2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2975066.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B2975071.png)

![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)